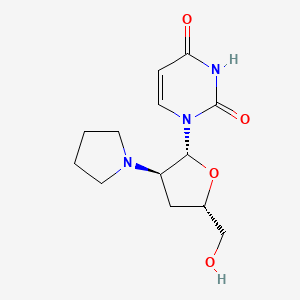

Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-Pyrrolidino-ddU is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine and its derivatives are widely used in medicinal chemistry due to their unique structural and stereochemical properties

Preparation Methods

The synthesis of 2’-Pyrrolidino-ddU typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One classical method is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . This reaction is known for its regio- and stereoselectivity. Industrial production methods often involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Chemical Reactions Analysis

2’-Pyrrolidino-ddU undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2’-Pyrrolidino-ddU has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer activities . In medicine, derivatives of pyrrolidine, including 2’-Pyrrolidino-ddU, are being explored for their potential use in treating various diseases . The compound also has industrial applications, particularly in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2’-Pyrrolidino-ddU involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to various biological targets, including enzymes and receptors . This binding can modulate the activity of these targets, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2’-Pyrrolidino-ddU can be compared to other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share similar structural features but differ in their specific biological activities and applications. For example, pyrrolidine-2-one derivatives are known for their anticonvulsant and neuroprotective properties , while pyrrolidine-2,5-diones have been studied for their anticancer activities . The unique structural features of 2’-Pyrrolidino-ddU, such as its specific substituents and stereochemistry, contribute to its distinct biological profile.

Biological Activity

Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- is a synthetic nucleoside analog derived from uridine, notable for its structural modifications that enhance its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antiviral therapies and the modulation of cellular processes.

Chemical Structure and Properties

The molecular formula of Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- is characterized by the following features:

- Base Structure : Uridine backbone

- Modifications : Dideoxy substitutions at the 2' and 3' positions

- Pyrrolidinyl Moiety : Enhances structural complexity and biological interactions

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- | C₁₁H₁₄N₂O₅ | Dideoxy substitutions, pyrrolidinyl group |

Antiviral Properties

Research indicates that Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- exhibits significant antiviral activity. It may act as an inhibitor of viral RNA synthesis, making it a candidate for the development of antiviral drugs. The compound's interaction with RNA polymerases is crucial in disrupting viral replication processes.

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Studies suggest that it can modulate pathways involved in neuronal survival and inflammation, potentially offering therapeutic benefits for neurodegenerative diseases.

Cellular Signaling Modulation

Uridine derivatives are known to influence various cellular signaling pathways. The unique structure of Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- may enhance its ability to interact with cellular targets, including receptors and enzymes involved in nucleotide metabolism.

Study on Antiviral Efficacy

A study assessed the efficacy of Uridine analogs against several viral strains. The results indicated that compounds with similar structural modifications to Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- exhibited potent antiviral activities, particularly against RNA viruses.

Neuroprotection Research

In a series of experiments focused on neurodegenerative models, Uridine derivatives demonstrated a capacity to reduce neuronal apoptosis and inflammation markers. This suggests that the pyrrolidinyl modification may play a role in enhancing neuroprotective properties.

Pharmacokinetics

Understanding the pharmacokinetics of Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- is essential for evaluating its therapeutic potential. Preliminary data indicate that:

- Absorption : The compound is absorbed effectively after administration.

- Metabolism : It undergoes metabolic transformations primarily via liver enzymes.

- Elimination : Excreted predominantly through fecal routes.

Properties

CAS No. |

119753-64-9 |

|---|---|

Molecular Formula |

C13H19N3O4 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

1-[(2R,3R,5S)-5-(hydroxymethyl)-3-pyrrolidin-1-yloxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H19N3O4/c17-8-9-7-10(15-4-1-2-5-15)12(20-9)16-6-3-11(18)14-13(16)19/h3,6,9-10,12,17H,1-2,4-5,7-8H2,(H,14,18,19)/t9-,10+,12+/m0/s1 |

InChI Key |

VCNWCIHODWLEBT-HOSYDEDBSA-N |

Isomeric SMILES |

C1CCN(C1)[C@@H]2C[C@H](O[C@H]2N3C=CC(=O)NC3=O)CO |

Canonical SMILES |

C1CCN(C1)C2CC(OC2N3C=CC(=O)NC3=O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.